

Technical Specification: Ethyl 5-methyl-2,4-dinitrobenzoate

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Compound of Interest

Compound Name: Ethyl 5-methyl-2,4-dinitrobenzoate

CAS No.: 103039-34-5

Cat. No.: B2890257

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Physicochemical Profile & Reference Data

The melting point provided below is the validated reference value for the specific isomer CAS 103039-34-5. Researchers must distinguish this compound from its isomer, Ethyl 3,5-dinitrobenzoate (MP ~94°C), which is frequently mistaken for this target due to naming similarities.

Property	Specification	Notes
Compound Name	Ethyl 5-methyl-2,4-dinitrobenzoate	IUPAC Preferred: Ethyl 2,4-dinitro-5-methylbenzoate
CAS Registry Number	103039-34-5	Unique identifier for this specific isomer
Melting Point	47 – 48 °C	Recrystallized from Ethanol [1] [2]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₆	
Molecular Weight	254.20 g/mol	
Physical State	Pale yellow crystalline solid	Low-melting solid; may supercool to oil
Solubility	Soluble in EtOAc, DCM, Acetone	Sparingly soluble in cold Ethanol; Insoluble in Water

Synthesis Logic & Regiochemistry

To synthesize this compound efficiently, one must understand the directing effects that govern the nitration of the precursor. The target compound is the dinitration product of Ethyl 3-methylbenzoate (Ethyl m-toluate).

The "Renumbering" Phenomenon

The nomenclature "5-methyl-2,4-dinitro" is a result of IUPAC priority rules applied after the reaction.

- Precursor: Ethyl 3-methylbenzoate. The methyl group is at position 3.
- Directing Effects: The Methyl group (activator) directs ortho and para. The Ester group (deactivator) directs meta.
- Substitution: Nitration occurs at positions 4 and 6 (relative to the ester at 1) because these are ortho/para to the activating Methyl group.

- Result: The molecule is initially Ethyl 3-methyl-4,6-dinitrobenzoate.
- Final Naming: To minimize locant numbers, the ring is numbered from the other side, converting the 3-methyl-4,6-dinitro pattern into 5-methyl-2,4-dinitro.

Reaction Pathway Diagram

The following Graphviz diagram visualizes this regiochemical flow and the synthesis logic.



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Figure 1: Synthesis pathway demonstrating the regiochemical conversion of Ethyl m-toluate to the target 5-methyl-2,4-dinitro isomer.

Experimental Protocol

Safety Warning: This protocol involves the nitration of an aromatic ester. Dinitro compounds can be energetic. Temperature control is critical to prevent "runaway" exotherms and the formation of trinitro byproducts (TNT analogs). Perform all work behind a blast shield in a fume hood.

Materials

- Ethyl 3-methylbenzoate (Ethyl m-toluate): 10.0 g (60.9 mmol)
- Sulfuric Acid (conc. [1][2][3][4][5] H₂SO₄): 30 mL
- Nitric Acid (fuming, >90%): 15 mL
- Ethanol (95%): For recrystallization
- Ice/Water: ~500 g

Step-by-Step Methodology

Phase 1: Preparation of Mixed Acid

- Chill 30 mL of concentrated H₂SO₄ in a 250 mL round-bottom flask to 0°C using an ice-salt bath.
- Dropwise, add 15 mL of fuming HNO₃. Maintain internal temperature below 10°C.
- Note: Fuming nitric acid is required to drive the reaction to the di-nitro stage; standard 65% HNO₃ may stop at the mono-nitro intermediate.

Phase 2: Nitration

- Add the Ethyl 3-methylbenzoate (10.0 g) dropwise to the acid mixture over 30 minutes.
- Critical Control: Maintain temperature between 0–5°C during addition. The reaction is highly exothermic.
- Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1 hour.
- Heat the mixture gently to 70°C for 1 hour to ensure dinitration. Monitor by TLC (30% EtOAc/Hexane) until the mono-nitro intermediate disappears.

Phase 3: Isolation & Purification

- Cool the reaction mixture to room temperature.
- Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a sticky yellow solid or oil.
- Stir until the ice melts. If the product remains oily, scratch the flask sides with a glass rod to induce crystallization.
- Filter the solid using a Büchner funnel.^[3]
- Wash: Wash with cold water (3 x 50 mL), then with 5% NaHCO₃ solution (to remove acid traces), and finally with water again.

- Recrystallization: Dissolve the crude solid in minimum boiling Ethanol (~95%). Allow to cool slowly to room temperature, then refrigerate at 4°C.
- Collect the pale yellow needles. Dry in a vacuum desiccator over P₂O₅.

Expected Results

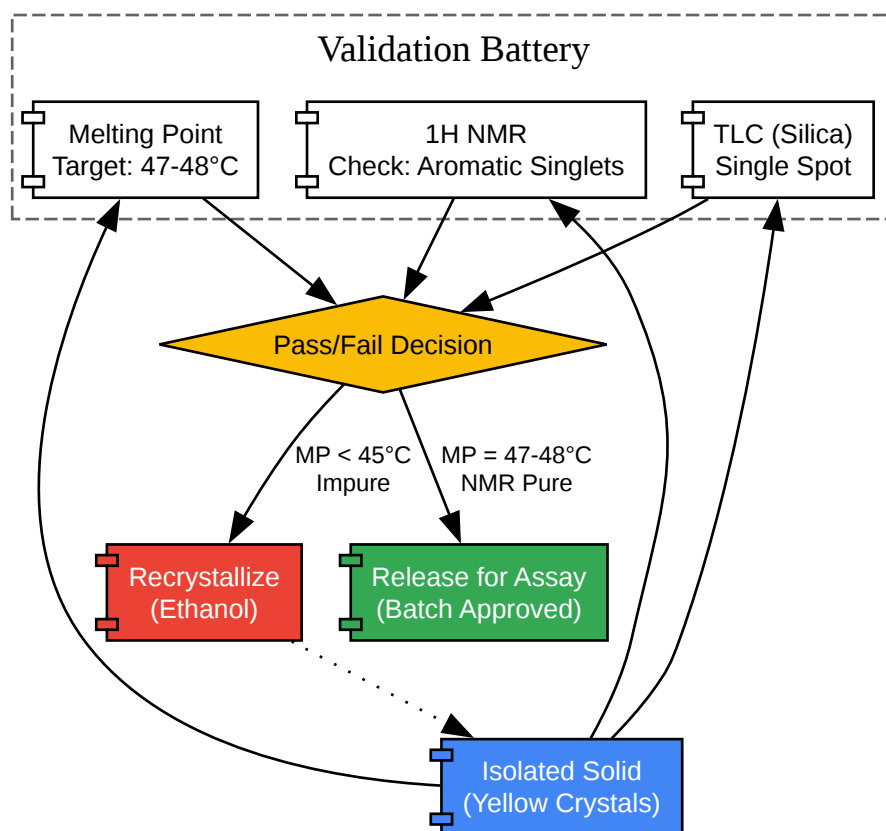
- Yield: 65–75%
- Melting Point: 47–48°C (Sharp melting point indicates high purity).

Quality Control & Validation

To ensure the synthesized compound is the correct isomer, use the following validation parameters.

Method	Diagnostic Signal	Interpretation
¹ H NMR (CDCl ₃)	Two Singlets in Aromatic Region	The protons at C3 and C6 are isolated (para to each other) and will appear as singlets (approx 8.5 - 8.9 ppm). This confirms the 2,4,5-substitution pattern.
IR Spectroscopy	1530 & 1350 cm ⁻¹	Strong N-O stretches (asymmetric and symmetric) confirming nitro groups.
IR Spectroscopy	1720-1730 cm ⁻¹	Carbonyl stretch of the ester.

Validation Workflow Diagram



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Figure 2: Quality control decision tree for validating the synthesized batch.

References

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